molecular formula C37H30F2N6O7 B15544067 PROTAC BRD4 Degrader-27

PROTAC BRD4 Degrader-27

货号: B15544067
分子量: 708.7 g/mol
InChI 键: ZOXPSMPLTDCNLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PROTAC BRD4 Degrader-27 is a useful research compound. Its molecular formula is C37H30F2N6O7 and its molecular weight is 708.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H30F2N6O7

分子量

708.7 g/mol

IUPAC 名称

N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]-4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanamide

InChI

InChI=1S/C37H30F2N6O7/c1-44-18-24(21-13-15-41-33(21)37(44)51)23-17-20(8-11-28(23)52-29-10-7-19(38)16-25(29)39)42-30(46)6-3-14-40-26-5-2-4-22-32(26)36(50)45(35(22)49)27-9-12-31(47)43-34(27)48/h2,4-5,7-8,10-11,13,15-18,27,40-41H,3,6,9,12,14H2,1H3,(H,42,46)(H,43,47,48)

InChI 键

ZOXPSMPLTDCNLS-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Structural Biology of PROTAC-Mediated BRD4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC-Mediated Degradation of BRD4

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.[1]

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that regulate the expression of key oncogenes like MYC, making them attractive targets in oncology.[3][4] Small molecule inhibitors of BRD4 have shown promise, but PROTAC-mediated degradation offers potential advantages, including the ability to act catalytically at sub-stoichiometric concentrations and the potential for enhanced selectivity and duration of action.[3][5]

This technical guide focuses on the structural and biophysical characteristics of the ternary complexes formed between BRD4, a PROTAC degrader, and an E3 ligase. As "Degrader-27" is not a standardized nomenclature in publicly available literature, this document will detail the structural biology of two well-characterized BRD4 PROTACs: dBET6 , which recruits the Cereblon (CRBN) E3 ligase, and MZ1 , which recruits the von Hippel-Lindau (VHL) E3 ligase.[5][6] The formation of a stable and productive ternary complex is the pivotal event in the PROTAC mechanism of action.[7] Understanding its structural basis is crucial for the rational design and optimization of next-generation degraders.[8][9]

The Architecture of the Ternary Complex

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex comprising the target protein, the PROTAC, and the E3 ligase.[7] X-ray crystallography and other biophysical techniques have provided invaluable, high-resolution insights into the atomic-level interactions that govern the assembly and stability of these complexes.[8][10][11]

The BRD4-dBET6-CRBN Ternary Complex

dBET6 is a potent BRD4 degrader that utilizes the (+)-JQ1 ligand to bind to the acetyl-lysine binding pocket of BRD4's bromodomains and a thalidomide-like moiety to recruit the CRBN E3 ligase.[12] Structural studies have revealed that despite differences in linker chemistry and length among various CRBN-recruiting BRD4 degraders, the resulting ternary complexes can exhibit similar orientations.[13] However, the flexibility of the degrader and the induced protein-protein interface can lead to conformational heterogeneity in solution.[13][14] The formation of the ternary complex is often characterized by largely neutral protein-protein interactions with minimal cooperativity.[13]

The BRD4-MZ1-VHL Ternary Complex

The first crystal structure of a PROTAC-induced ternary complex was that of BRD4's second bromodomain (BRD4BD2) in complex with the degrader MZ1 and the VCB complex (VHL, Elongin C, and Elongin B).[6][10][11] This landmark structure (PDB: 5T35) revealed that the PROTAC does not simply act as a passive bridge. Instead, the linker folds back on itself, allowing MZ1 to adopt a compact conformation that facilitates the formation of a well-defined, bowl-shaped interface between BRD4BD2 and VHL.[5][6]

This structure highlighted the critical concept of cooperativity , where the binding of the two proteins to the PROTAC is mutually reinforcing.[6] This positive cooperativity arises from favorable "neo-protein-protein interactions" that are induced upon complex formation, stabilizing the entire assembly.[5] These interactions can dictate the selectivity of the PROTAC for specific family members, a phenomenon where the degradation selectivity can exceed the binary binding selectivity of the warhead ligand.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the binary and ternary interactions of the dBET6 and MZ1 PROTAC systems.

Table 1: Binary and Ternary Complex Binding Affinities
PROTACTarget ProteinE3 LigaseBinary KD (PROTAC to Target)Binary KD (PROTAC to E3 Ligase)Ternary Complex Cooperativity (α)
dBET6 BRD4 (BD1)CRBN-DDB146 nM (FP)[13]240 nM (FP)[13]~2 (AlphaLISA)[13]
MZ1 BRD4 (BD2)VHL4 nM (ITC) / 1 nM (SPR)[15][16]66 nM (ITC) / 29 nM (SPR)[15][16]15 (ITC) / 26 (SPR)[16]

FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance; AlphaLISA: Amplified Luminescent Proximity Homogeneous Assay.

Table 2: Cellular Degradation Potency
PROTACCell LineTargetDC50DmaxTime
dBET6 HEK293TBRD46 nM97%3 h
dBET6 MCF-7BRD414 nM[3]>90%24 h

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.

Table 3: Crystallographic Data for Ternary Complexes
ComplexPDB IDResolution (Å)Buried Surface Area (Ų)Reference
BRD4BD1-dBET6-CRBN6BOY3.331100[5]
BRD4BD2-MZ1-VHL5T352.701840[5][6]

Visualizations of Key Concepts and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_formation Complex Formation cluster_degradation Degradation Pathway PROTAC PROTAC (e.g., dBET6) Ternary Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary BRD4 BRD4 Target Protein BRD4->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ternary->PROTAC Recycled Ub_BRD4 Ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary E2 Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degraded Peptides Proteasome->Degradation Structural_Workflow Protein_Expr 1. Protein Expression & Purification (Target Protein & E3 Ligase Complex) Complex_Formation 2. Ternary Complex Formation (Incubate Proteins with PROTAC) Protein_Expr->Complex_Formation Crystallization 3a. X-ray Crystallography (Crystal Screening & Optimization) Complex_Formation->Crystallization Vitrification 3b. Cryo-EM (Grid Preparation & Vitrification) Complex_Formation->Vitrification Data_Collection_Xray 4a. X-ray Diffraction Data Collection Crystallization->Data_Collection_Xray Data_Collection_EM 4b. Cryo-EM Data Collection (Microscopy) Vitrification->Data_Collection_EM Structure_Solution_Xray 5a. Structure Solution & Refinement Data_Collection_Xray->Structure_Solution_Xray Structure_Solution_EM 5b. Image Processing & 3D Reconstruction Data_Collection_EM->Structure_Solution_EM Final_Structure Final Ternary Complex Structure Structure_Solution_Xray->Final_Structure Structure_Solution_EM->Final_Structure Binding_Equilibria T Target (BRD4) TP Target-PROTAC (Binary Complex) T->TP K_D(T) + P P PROTAC E E3 Ligase EP E3-PROTAC (Binary Complex) E->EP K_D(E) + P TPE Ternary Complex TP->TPE K_D(Ternary, E) + E EP->TPE K_D(Ternary, T) + T

References

Methodological & Application

Application Notes and Protocols: Monitoring PROTAC BRD4 Degrader-27 Ternary Complex Formation using NanoBRET and TR-FRET Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules form a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[2] Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, is a high-value target in oncology and inflammation due to its role in regulating the transcription of oncogenes like c-MYC.[2]

This document provides detailed application notes and protocols for utilizing two powerful proximity-based assay technologies, NanoBRET and TR-FRET, to monitor the formation of the ternary complex between a BRD4 degrader (herein referred to as BRD4 Degrader-27, exemplified by the characteristics of the DCAF11-recruiting degrader PLX-3618), the BRD4 protein, and the recruited E3 ligase.[3] The formation of this ternary complex is a critical initial step in the mechanism of action for a PROTAC.[4]

Principle of the Assays

Both NanoBRET (Nano-Bioluminescence Resonance Energy Transfer) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are proximity-based assays that measure the interaction between two molecules.

  • NanoBRET: This technology uses a NanoLuc luciferase-tagged protein (donor) and a fluorescently labeled binding partner (acceptor). When the two are in close proximity (<10 nm), the energy from the luminescent donor excites the fluorescent acceptor, resulting in a detectable BRET signal.[5]

  • TR-FRET: This assay employs a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore. When the donor and acceptor are brought close together, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection minimizes background fluorescence.[6]

Data Presentation

The following tables summarize key quantitative parameters for BRD4 Degrader-27, which recruits the DCAF11 E3 ligase.[3]

ParameterValueAssay MethodReference
Binding Affinity (BRD4 BD1) Kd = 130 nMBROMOscan[3]
Binding Affinity (BRD4 BD2) Kd = 160 nMBROMOscan[3]
Cellular DC50 (BRD4 Degradation) ~5 nM (in A375 cells)MSD Assay[7]
Emax (Maximal Degradation) >95%MSD Assay[7]
Ternary Complex Formation Dose-dependent increaseNanoBRET/TR-FRET[3]

Signaling Pathway and Experimental Workflow Diagrams

BRD4 Signaling Pathway and PROTAC Intervention

cluster_nucleus Nucleus cluster_protac PROTAC Intervention Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds PTEFb P-TEFb BRD4->PTEFb recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-DCAF11) BRD4->Ternary_Complex RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates cMYC c-MYC Gene RNA_Pol_II->cMYC transcribes Transcription Transcription cMYC->Transcription PROTAC BRD4 Degrader-27 PROTAC->BRD4 E3_Ligase DCAF11 E3 Ligase PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->BRD4 prevents binding

Caption: BRD4 signaling and PROTAC-mediated degradation pathway.

NanoBRET Experimental Workflow

cluster_workflow NanoBRET Assay Workflow Start Start Transfect Co-transfect HEK293T cells with NanoLuc-BRD4 and HaloTag-DCAF11 Start->Transfect Incubate1 Incubate overnight Transfect->Incubate1 Resuspend Resuspend cells Incubate1->Resuspend Add_Ligand Add HaloTag NanoBRET 618 Ligand Resuspend->Add_Ligand Incubate2 Incubate Add_Ligand->Incubate2 Dispense Dispense cells into 384-well plate Incubate2->Dispense Add_PROTAC Add BRD4 Degrader-27 (serial dilution) Dispense->Add_PROTAC Incubate3 Incubate at 37°C Add_PROTAC->Incubate3 Add_Substrate Add Nano-Glo Substrate Incubate3->Add_Substrate Read Read plate at 450 nm (donor) and 610 nm (acceptor) Add_Substrate->Read Analyze Analyze Data (Calculate BRET ratio) Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the NanoBRET ternary complex assay.

TR-FRET Experimental Workflow

cluster_workflow TR-FRET Assay Workflow Start Start Prepare_PROTAC Prepare serial dilution of BRD4 Degrader-27 in assay buffer Start->Prepare_PROTAC Dispense_PROTAC Dispense PROTAC into 384-well plate Prepare_PROTAC->Dispense_PROTAC Prepare_Proteins Prepare mix of His-tagged BRD4 and GST-tagged DCAF11:DDB1 Dispense_PROTAC->Prepare_Proteins Add_Proteins Add protein mix to wells Prepare_Proteins->Add_Proteins Incubate1 Incubate Add_Proteins->Incubate1 Prepare_Antibodies Prepare mix of Tb-anti-His (donor) and AF488-anti-GST (acceptor) antibodies Incubate1->Prepare_Antibodies Add_Antibodies Add antibody mix to wells Prepare_Antibodies->Add_Antibodies Incubate2 Incubate Add_Antibodies->Incubate2 Read Read plate (ex: 340 nm, em: 620 nm & 665 nm) Incubate2->Read Analyze Analyze Data (Calculate TR-FRET ratio) Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the TR-FRET ternary complex assay.

Experimental Protocols

Protocol 1: NanoBRET Ternary Complex Formation Assay (Live Cells)

This protocol is adapted from established methods for monitoring PROTAC-induced protein-protein interactions in live cells.[3][5]

Materials:

  • HEK293T cells

  • Opti-MEM I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • Plasmid encoding NanoLuc-BRD4

  • Plasmid encoding HaloTag-DCAF11

  • Transfection reagent (e.g., FuGENE HD)

  • HaloTag NanoBRET 618 Ligand

  • Nano-Glo Live Cell Substrate

  • BRD4 Degrader-27

  • White, 384-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with plasmids encoding NanoLuc-BRD4 and HaloTag-DCAF11 at an optimized ratio.

    • Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM containing 4% FBS to a density of 2 x 10^5 cells/mL.

    • Add HaloTag NanoBRET 618 Ligand to a final concentration of 100 nM.

    • Incubate for at least 60 minutes at 37°C.

  • Compound Treatment:

    • Dispense 20 µL of the cell suspension into each well of a white 384-well plate.

    • Prepare a serial dilution of BRD4 Degrader-27 in Opti-MEM.

    • Add the diluted degrader to the wells (e.g., 5 µL of 5x concentrated stock). Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[3]

  • Signal Detection:

    • Prepare the Nano-Glo Live Cell Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with filters for donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the NanoBRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

    • Plot the NanoBRET ratio against the logarithm of the degrader concentration to generate a dose-response curve. The resulting bell-shaped curve is characteristic of the "hook effect" often seen with PROTACs.[8]

Protocol 2: TR-FRET Ternary Complex Formation Assay (Biochemical)

This protocol describes a biochemical assay using purified proteins to quantify ternary complex formation.[3][9]

Materials:

  • Purified His-tagged BRD4 (e.g., tandem bromodomain construct BD1-BD2)

  • Purified GST-tagged DCAF11:DDB1 complex

  • TR-FRET assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.05% Pluronic F-68, 0.01% BSA)

  • Terbium (Tb)-labeled anti-His antibody (donor)

  • Alexa Fluor 488 (AF488)-labeled anti-GST antibody (acceptor)

  • BRD4 Degrader-27

  • Black, low-volume 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of BRD4 Degrader-27 in DMSO.

    • Further dilute the compounds in TR-FRET assay buffer to a 4x final concentration.

  • Assay Setup:

    • Dispense 5 µL of the 4x diluted degrader or DMSO control into the wells of a 384-well plate.

    • Prepare a 2x protein mix containing His-BRD4 and GST-DCAF11:DDB1 at optimized concentrations (e.g., 20 nM each) in assay buffer.

    • Add 10 µL of the protein mix to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 4x detection mix containing the Tb-anti-His antibody and AF488-anti-GST antibody at optimized concentrations (e.g., 2 nM and 20 nM, respectively) in assay buffer.

    • Add 5 µL of the detection mix to each well.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Signal Reading:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission readings at ~620 nm (for Terbium) and ~665 nm (for FRET signal).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the degrader concentration. A bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex.

Conclusion

NanoBRET and TR-FRET assays are indispensable tools for the characterization of PROTACs like BRD4 Degrader-27.[10] The NanoBRET assay provides valuable insights into ternary complex formation within a cellular context, accounting for factors like cell permeability and endogenous protein concentrations.[5] The TR-FRET assay offers a robust, high-throughput biochemical method to quantify the direct interaction between the PROTAC, the target protein, and the E3 ligase.[9] Together, these assays provide a comprehensive understanding of the initial and most critical step in the PROTAC mechanism of action, enabling the rational design and optimization of next-generation protein degraders.

References

Troubleshooting & Optimization

Addressing solubility issues of PROTAC BRD4 Degrader-27 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PROTAC BRD4 Degrader-27

Disclaimer: Information on a specific molecule designated "this compound" is not available in the public domain. This guide provides representative data, protocols, and troubleshooting advice based on the known properties of BRD4-targeting PROTACs, which are frequently large, hydrophobic molecules with limited aqueous solubility.[1][2] Researchers should adapt these recommendations and experimentally determine the optimal conditions for their specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: The recommended starting solvent for most PROTACs, including BRD4 degraders, is high-purity dimethyl sulfoxide (B87167) (DMSO).[3][4] PROTACs are often large, lipophilic molecules that exhibit poor solubility in aqueous solutions but are typically soluble in DMSO at high concentrations (e.g., 10-20 mM).[4] Always use anhydrous, cell-culture grade DMSO to prepare your initial stock solution to prevent introducing water, which can lower solubility.

Q2: My compound precipitates immediately when I add it to my cell culture medium. What should I do?

A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is poorly soluble.[5]

Here are several steps to mitigate this:

  • Reduce Final Concentration: Your target concentration may exceed the aqueous solubility limit. Try a lower final concentration.

  • Perform Serial Dilutions: Instead of adding a highly concentrated DMSO stock directly to your medium, perform an intermediate dilution step in pre-warmed (37°C) medium. Add the DMSO stock dropwise to the medium while gently vortexing to facilitate mixing.[5]

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and do not guarantee solubility.[5]

  • Use Formulation Agents: Consider using solubilizing agents or co-solvents if simple dilution fails.

Q3: What are some formulation strategies to improve the solubility of my degrader in my in vitro assay?

A3: For challenging compounds, co-solvents or surfactants can be used to create a more stable solution. However, you must first validate that these agents do not interfere with your assay or cause cytotoxicity at the concentrations used.[6][7]

  • Co-solvents: Water-miscible organic solvents like PEG300 or PEG400 can be used. A common formulation for in vivo studies that can be adapted for in vitro work involves a mixture of DMSO, PEG300, Tween-80 (a surfactant), and saline.[8]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic® F-127 can help maintain the compound in solution.[7]

  • Cyclodextrins: These are used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[7][9]

Q4: How can I confirm that the loss of BRD4 protein is due to proteasomal degradation and not an artifact of compound precipitation?

A4: This is a critical control experiment. To verify that the reduction in BRD4 levels is due to the intended PROTAC mechanism, you should pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding your BRD4 degrader.[10] If the degradation of BRD4 is blocked or "rescued" in the presence of the proteasome inhibitor, it confirms that the protein loss is mediated by the proteasome.[10]

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to diagnosing and solving solubility issues during the preparation of working solutions for in vitro assays.

Data Presentation: Example Solubility Profile

The following table summarizes a hypothetical solubility profile for a typical BRD4 PROTAC. You must experimentally determine these values for your specific degrader.

Solvent / MediumHypothetical SolubilityRecommendations & Remarks
DMSO > 50 mg/mL (> 50 mM)Ideal for high-concentration primary stock solutions. Ensure it's anhydrous.
Ethanol (100%) ~10 mg/mL (~10 mM)Can be an alternative to DMSO, but check for cell toxicity at final concentrations.
PBS (pH 7.4) < 0.01 mg/mL (< 10 µM)Illustrates the very low intrinsic aqueous solubility common to PROTACs.[1]
Cell Culture Medium + 10% FBS < 0.01 mg/mL (< 10 µM)Serum proteins may slightly improve solubility but often not enough to prevent precipitation at higher concentrations.
Visualization: Troubleshooting Workflow

This decision tree illustrates a logical workflow for addressing compound precipitation in your cell culture medium.

G start Compound Precipitates in Cell Medium check_stock Is the 100% DMSO stock solution clear? start->check_stock remake_stock Stock is not fully dissolved. Warm (37°C), sonicate, or remake. check_stock->remake_stock No check_dilution Is final DMSO concentration > 0.5% OR was dilution performed rapidly into cold medium? check_stock->check_dilution Yes remake_stock->check_stock optimize_dilution Optimize Dilution Protocol: 1. Use pre-warmed (37°C) medium. 2. Perform serial dilutions. 3. Keep final DMSO < 0.1-0.5%. check_dilution->optimize_dilution Yes check_concentration Does precipitation still occur? check_dilution->check_concentration No success Solution is Clear optimize_dilution->success lower_conc Final concentration exceeds aqueous solubility limit. Lower the working concentration. check_concentration->lower_conc Yes check_concentration->success No use_formulation If lower concentration is not an option, use formulation agents. (e.g., co-solvents, surfactants). Re-validate assay controls. lower_conc->use_formulation Need Higher Conc.

Caption: A decision workflow for troubleshooting compound precipitation in aqueous media.

Signaling Pathway & Mechanism of Action

PROTAC BRD4 degraders function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate BRD4 protein.[11]

Visualization: PROTAC Mechanism of Action

G protac PROTAC BRD4 Degrader-27 ternary Ternary Complex (BRD4-PROTAC-E3) protac->ternary brd4 BRD4 Protein (Target) brd4->ternary e3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) e3->ternary poly_ub Poly-ubiquitinated BRD4 ternary->poly_ub   Ubiquitination ub Ubiquitin (Ub) ub->ternary proteasome 26S Proteasome poly_ub->proteasome proteasome->protac PROTAC is recycled degradation Degraded Peptides proteasome->degradation

Caption: PROTACs form a ternary complex to induce poly-ubiquitination and degradation of BRD4.[10][12]

Visualization: Simplified BRD4 Signaling

BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key genes involved in cell proliferation and cancer, such as MYC.[13][14] Degrading BRD4 disrupts these transcriptional programs.[11]

G brd4 BRD4 ptefb P-TEFb (Elongation Factor) brd4->ptefb Recruits degradation BRD4 Degradation brd4->degradation acetyl_histones Acetylated Histones on Chromatin acetyl_histones->brd4 Binds to rna_pol RNA Polymerase II ptefb->rna_pol Activates transcription Active Gene Transcription (e.g., MYC) rna_pol->transcription protac PROTAC BRD4 Degrader-27 protac->brd4 Induces degradation->transcription Blocks

Caption: BRD4 degradation by a PROTAC blocks its ability to promote oncogenic gene transcription.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes a best-practice method for preparing solutions to minimize precipitation.

  • Prepare 10 mM Primary Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly. If needed, gently warm the vial to 37°C for 5-10 minutes or place it in an ultrasonic bath for 5-15 minutes to ensure the compound is fully dissolved.[4] Visually inspect against light to confirm no solid particles remain.

    • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Final Working Solution (Example: 1 µM):

    • Pre-warm your complete cell culture medium (containing serum) to 37°C.[5]

    • Prepare an intermediate dilution. For example, dilute your 10 mM primary stock 1:100 in DMSO to create a 100 µM intermediate stock.

    • To make a 1 µM final solution, add 10 µL of the 100 µM intermediate stock to 990 µL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

    • Gently vortex or invert the tube immediately after adding the compound.

    • Visually inspect the final solution for clarity before adding it to your cells.

Protocol 2: Western Blot Analysis for BRD4 Degradation

This protocol outlines the key steps to measure BRD4 protein levels following treatment with the degrader.[3][15]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates to be 70-80% confluent at the time of harvest.[3][15]

    • Allow cells to adhere overnight.

    • Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) as described in Protocol 1.

    • Include a vehicle control (e.g., 0.1% DMSO) and a proteasome inhibitor control (e.g., 10 µM MG132 pre-treatment for 1-2 hours).[10]

    • Treat cells for a desired time course (e.g., 4, 8, 16, 24 hours).[15]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells once with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[3]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Probe for a loading control (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading.[3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

References

Preventing hydrolysis of CRBN-based PROTAC BRD4 degraders in cell media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CRBN-based PROTAC BRD4 Degraders. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of these molecules in cell media and to offer troubleshooting strategies for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing a rapid loss of our CRBN-based BRD4 PROTAC activity in our cell-based assays. Could hydrolysis be the cause?

A1: Yes, hydrolysis is a significant factor that can lead to the inactivation of CRBN-based PROTACs, especially in cell culture media. There are two primary sites susceptible to hydrolysis:

  • The CRBN Ligand: Thalidomide, lenalidomide, and pomalidomide, the common ligands for the Cereblon (CRBN) E3 ligase, contain glutarimide (B196013) or phthalimide (B116566) rings. These rings are susceptible to hydrolysis, which can disrupt their ability to bind to CRBN.

  • The Linker: Many PROTACs incorporate ester functionalities within their linker to achieve desired physicochemical properties. These ester bonds can be cleaved by esterases present in the cell culture medium, particularly in supplements like Fetal Bovine Serum (FBS).

Q2: What are the main contributors to PROTAC hydrolysis in cell culture media?

A2: The primary drivers of hydrolysis in a typical cell culture setting are:

  • Enzymatic Degradation: Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains a variety of esterases that can readily cleave ester-containing linkers.

  • pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can contribute to the spontaneous hydrolysis of labile functional groups like esters and the imide rings in CRBN ligands.

  • Temperature: Incubating cells at 37°C accelerates the rate of both enzymatic and chemical hydrolysis.

Q3: How can we determine if our PROTAC is degrading in the cell media?

A3: The most reliable method is to perform a stability study using Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating your PROTAC in the complete cell culture medium (including FBS) at 37°C and analyzing samples at various time points to quantify the amount of intact PROTAC remaining. The appearance of degradation products can also be monitored.

Q4: Are there ways to mitigate hydrolysis of our PROTAC in our experiments?

A4: Yes, several strategies can be employed:

  • Chemical Modification: Synthesize PROTAC analogs with more stable linkers. Replacing ester bonds with amides or incorporating steric hindrance near the ester can reduce susceptibility to esterase activity.

  • Formulation Strategies: While more common for in vivo applications, using formulation approaches like liposomes could offer some protection in in vitro settings, though this is less conventional for standard cell culture.

  • Experimental Adjustments:

    • Reduce FBS Concentration: If your cell line can tolerate it, lowering the percentage of FBS can decrease the concentration of esterases.

    • Use Heat-Inactivated FBS: Heat inactivation can denature some esterases, potentially reducing the rate of hydrolysis.

    • Serum-Free Media: For short-term experiments, switching to a serum-free medium, if compatible with your cells, can eliminate the issue of serum esterases.

    • Time-Course Experiments: Be mindful of the PROTAC's stability when designing your experiments. For less stable compounds, shorter incubation times may be necessary to observe the desired biological effect.

Troubleshooting Guide

This guide addresses common issues encountered when working with CRBN-based BRD4 PROTACs that may be related to hydrolysis.

Issue 1: Inconsistent or No BRD4 Degradation
  • Possible Cause: The PROTAC is rapidly degrading in the cell culture medium before it can effectively induce BRD4 degradation.

  • Troubleshooting Steps:

    • Assess PROTAC Stability: Perform an LC-MS stability study as described in the "Experimental Protocols" section to determine the half-life of your PROTAC in your specific cell culture medium.

    • Optimize Incubation Time: If the half-life is short, reduce the incubation time of your degradation experiment. You may observe degradation at earlier time points (e.g., 2, 4, or 6 hours) before the compound is completely hydrolyzed.

    • Modify Media Conditions:

      • Test the experiment with heat-inactivated FBS or a lower FBS concentration.

      • If possible, conduct a short-term experiment in serum-free media and compare the results to serum-containing conditions.

    • Consider Chemical Analogs: If hydrolysis is confirmed to be a significant issue, consider synthesizing or obtaining an analog with a more stable linker (e.g., an amide linker instead of an ester linker).

Issue 2: High Cytotoxicity at Effective Concentrations
  • Possible Cause: A degradation product of the PROTAC is more cytotoxic than the intact molecule. For example, the released BRD4 binder or CRBN ligand could have off-target effects at the concentrations they accumulate to.

  • Troubleshooting Steps:

    • Identify Degradation Products: Use LC-MS to identify the major degradation products.

    • Test Cytotoxicity of Components: Synthesize or obtain the individual components (the BRD4 binder and the CRBN ligand-linker fragment) and test their cytotoxicity independently in your cell line.

    • Correlate Degradation with Cytotoxicity: Perform a time-course experiment to measure both BRD4 degradation and cell viability at multiple time points. This can help determine if the onset of cytotoxicity correlates with the appearance of degradation products.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
  • Possible Cause: The PROTAC is stable in the buffer used for biochemical assays (e.g., TR-FRET, SPR) but is rapidly hydrolyzed in the complex environment of cell culture medium.

  • Troubleshooting Steps:

    • Confirm Stability in Cell Media: This is a critical step. Do not assume stability in cell media based on stability in simpler buffers.

    • In-Cell Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET™, CETSA®) to confirm that the intact PROTAC is entering the cells and binding to BRD4. A lack of target engagement in cells, despite binding in a biochemical assay, strongly suggests rapid extracellular degradation.

Data Presentation

The stability of CRBN-based BRD4 PROTACs can vary significantly based on their chemical structure and the experimental conditions. Below is a summary of representative stability data.

PROTACCRBN LigandLinker TypeCell MediumFBS (%)Half-life (t½)Reference
ARV-825 PomalidomidePEG/AlkylRPMI-164010%> 24 hours[1]
dBET1 ThalidomidePEG/AlkylDMEM10%Stable for at least 24 hours[2]
Ester-PROTAC VHLEsterN/APlasmaProne to hydrolysis
Amide-PROTAC VHLAmideN/APlasmaMore stable than ester counterpart

Note: Specific half-life data in cell culture media is often not published. The stability of ARV-825 and dBET1 is inferred from studies where they induce degradation over 24 hours. The data on ester vs. amide PROTACs is from plasma stability studies but highlights the general principle of increased stability with amide linkers.

Experimental Protocols

Protocol 1: Assessing PROTAC Stability in Cell Culture Media by LC-MS/MS

This protocol provides a framework for determining the rate of hydrolysis of a PROTAC in complete cell culture medium.

Materials:

  • PROTAC of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare PROTAC Solution: Prepare a stock solution of your PROTAC in DMSO. Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Aliquot the PROTAC-containing medium into multiple wells of a 96-well plate or microcentrifuge tubes. Place the samples in a 37°C incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the PROTAC-containing medium.

  • Quenching: Immediately quench the reaction by adding a volume of cold acetonitrile (containing the internal standard) at a ratio of at least 3:1 (ACN:sample). This will precipitate proteins and stop enzymatic activity.

  • Sample Preparation:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or LC-MS vials for analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method for your intact PROTAC and the internal standard. If known, also include MRM transitions for expected hydrolysis products.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the peak area ratio of the PROTAC to the internal standard for each time point.

    • Normalize the peak area ratios to the t=0 time point to determine the percentage of PROTAC remaining.

    • Plot the percentage of PROTAC remaining versus time to determine the degradation profile and calculate the half-life (t½).

Visualizations

PROTAC Mechanism of Action and Points of Hydrolysis

PROTAC_Hydrolysis cluster_cell Cell cluster_media Cell Media PROTAC Intact PROTAC (BRD4 Binder - Linker - CRBN Ligand) BRD4 BRD4 PROTAC->BRD4 CRBN CRBN (E3 Ligase) PROTAC->CRBN Esterase Esterase (from FBS) PROTAC->Esterase Ester Linker Cleavage H2O H₂O / pH 7.4 PROTAC->H2O Imide Ring Hydrolysis Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome Proteasome Degradation Ubiquitination->Proteasome Degraded_PROTAC Degraded PROTAC (Inactive Fragments) PROTAC_outside PROTAC in Media PROTAC_outside->PROTAC Cellular Uptake PROTAC_outside->Degraded_PROTAC Hydrolysis

Caption: Hydrolysis of CRBN-based PROTACs in cell media can inactivate them.

Troubleshooting Workflow for Poor Degradation

Troubleshooting_Workflow Start Start: No/Poor BRD4 Degradation Check_Stability Is the PROTAC stable in complete cell media? Start->Check_Stability Check_Engagement Does the PROTAC engage BRD4 in cells (e.g., CETSA)? Check_Stability->Check_Engagement Yes Optimize_Time Optimize Experiment: - Shorter incubation time - Modify media (e.g., less FBS) Check_Stability->Optimize_Time No Check_Ternary Is a ternary complex formed? Check_Engagement->Check_Ternary Yes Permeability_Issue Investigate Cell Permeability: - Modify linker/physicochem properties Check_Engagement->Permeability_Issue No Linker_Optimization Optimize Linker: - Adjust length and composition to improve ternary complex formation Check_Ternary->Linker_Optimization No Success Successful Degradation Check_Ternary->Success Yes Redesign_PROTAC Redesign PROTAC: - Use more stable linker (amide) - Modify CRBN ligand Optimize_Time->Redesign_PROTAC Failure Further Investigation Needed Redesign_PROTAC->Failure Permeability_Issue->Failure Linker_Optimization->Failure

Caption: A logical workflow for troubleshooting poor PROTAC-mediated degradation.

References

Validation & Comparative

A Comparative Proteomic Analysis: Selective BRD4 Degrader vs. Pan-BET Degrader dBET1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis-Targeting Chimeras) have emerged as powerful tools to selectively eliminate proteins implicated in disease. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression and have become prime targets in oncology and inflammation. This guide provides an objective comparison of the proteomic effects of a selective BRD4 degrader versus the well-characterized pan-BET degrader, dBET1.

While direct, head-to-head proteomic data for a specific compound named "PROTAC BRD4 Degrader-27" is not available in peer-reviewed literature, this guide will utilize published data from highly selective BRD4 degraders as a representative proxy for comparison against dBET1. This comparative analysis will illuminate the key differences in their impact on the cellular proteome, offering valuable insights for researchers designing experiments and interpreting data in the context of BET protein degradation.

Mechanism of Action: A Tale of Selectivity

Both selective BRD4 degraders and dBET1 are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of their target proteins. They consist of a ligand that binds to the target protein (a BET bromodomain) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The key distinction lies in their selectivity within the BET family, which comprises BRD2, BRD3, and BRD4.

  • Selective BRD4 Degraders: These molecules are engineered to preferentially bind to and induce the degradation of BRD4, with minimal impact on BRD2 and BRD3 levels. This selectivity can be crucial for dissecting the specific functions of BRD4 and potentially reducing off-target effects.

  • dBET1 (a pan-BET Degrader): This widely used tool compound is designed to bind to the bromodomains of all ubiquitously expressed BET proteins, leading to the degradation of BRD2, BRD3, and BRD4.[1]

Quantitative Proteomic Data Summary

The following tables summarize quantitative proteomic data from representative studies, highlighting the differential effects of a selective BRD4 degrader versus the pan-BET degrader dBET1. It is important to note that the data for the selective BRD4 degrader is compiled from studies on compounds like BD-9136 and PLX-3618, as specific proteomic data for "this compound" is not publicly available.

Table 1: Degradation Selectivity of a Representative Selective BRD4 Degrader vs. dBET1

ProteinRepresentative Selective BRD4 Degrader (Fold Change vs. Control)dBET1 (Fold Change vs. Control)
BRD4 ↓↓↓ [2][3]↓↓↓ [3][4]
BRD2 →[2][3]↓↓↓ [4]
BRD3 →[2][3]↓↓↓ [4]
  • ↓↓↓ : Significant degradation

  • : Minimal to no change

Table 2: Comparative Degradation Potency (DC50) in Cellular Assays

CompoundTarget(s)Cell LineDC50 (nM)
Representative Selective BRD4 Degrader (e.g., BD-7148) BRD4MDA-MB-2311[2]
dBET1 BRD2, BRD3, BRD4SUM149430[4]
  • DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Lower values indicate higher potency.

Experimental Protocols

Below are detailed methodologies for key experiments typically employed in the proteomic analysis of cells treated with PROTAC degraders.

Cell Culture and Treatment
  • Cell Lines: Select appropriate human cell lines for the study (e.g., MV4-11 for leukemia, MDA-MB-231 for breast cancer).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. The following day, treat the cells with the desired concentrations of the selective BRD4 degrader or dBET1. A vehicle control (e.g., DMSO) should be run in parallel. The treatment duration can vary, but a 24-hour incubation is common for assessing protein degradation.

Sample Preparation for Proteomic Analysis
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Protein Digestion: Quantify the protein concentration in each lysate using a BCA assay. An equal amount of protein from each sample is then subjected to in-solution digestion. This typically involves reduction with dithiothreitol (B142953) (DTT), alkylation with iodoacetamide, and overnight digestion with trypsin.

  • Peptide Cleanup: After digestion, the resulting peptides are desalted and purified using C18 solid-phase extraction (SPE) cartridges to remove salts and other contaminants that could interfere with mass spectrometry analysis.

Mass Spectrometry-Based Quantitative Proteomics
  • LC-MS/MS Analysis: The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: The resulting mass spectra are searched against a human protein database to identify the peptides and their corresponding proteins. For quantitative analysis, label-free quantification (LFQ) or tandem mass tag (TMT) labeling can be employed to determine the relative abundance of each identified protein across the different treatment conditions. The data is then statistically analyzed to identify proteins that are significantly up- or downregulated upon treatment with the degraders.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow for the proteomic analysis of PROTAC-treated cells.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 RNAPII RNA Polymerase II BRD4->RNAPII recruits Transcription_Factors Transcription Factors (e.g., c-Myc) BRD4->Transcription_Factors co-activates Proteasome 26S Proteasome BRD4->Proteasome degraded by Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Gene_Expression Target Gene Expression (e.g., Oncogenes) RNAPII->Gene_Expression initiates transcription Transcription_Factors->Gene_Expression PROTAC PROTAC (Selective BRD4 Degrader or dBET1) PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 Ub Ubiquitin Ub->BRD4

Caption: Simplified signaling pathway of BRD4 and its degradation by a PROTAC.

Proteomics_Workflow Cell_Culture 1. Cell Culture & Treatment (Selective BRD4 Degrader vs. dBET1) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Digestion 3. Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion Peptide_Cleanup 4. Peptide Cleanup (C18 SPE) Protein_Digestion->Peptide_Cleanup LC_MSMS 5. LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Analysis 6. Data Analysis (Protein ID & Quantification) LC_MSMS->Data_Analysis Comparison 7. Comparative Proteomic Analysis Data_Analysis->Comparison

Caption: Experimental workflow for comparative proteomic analysis.

Conclusion

The choice between a selective BRD4 degrader and a pan-BET degrader like dBET1 has significant implications for the resulting proteomic landscape and biological outcomes. While dBET1 provides a tool for broadly targeting BET-dependent pathways through the degradation of BRD2, BRD3, and BRD4, selective BRD4 degraders offer a more refined approach to probe the specific functions of BRD4.[2][3] This selectivity may translate to a more targeted therapeutic effect with a potentially improved safety profile by sparing BRD2 and BRD3. The proteomic data clearly illustrates this fundamental difference, with selective degraders showing a narrow degradation profile focused on BRD4, whereas dBET1 impacts all three BET family members.[2][3][4] Researchers should carefully consider their experimental goals when selecting a BRD4-targeting PROTAC to ensure the most relevant and interpretable results.

References

Comparing the in vivo efficacy of PROTAC BRD4 Degrader-27 with other BET degraders

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vivo efficacy data for "PROTAC BRD4 Degrader-27" is not publicly available, this guide provides a comprehensive comparison of several well-characterized Bromodomain and Extra-Terminal (BET) protein degraders that have been evaluated in preclinical cancer models. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative in vivo performance of this therapeutic class.

Introduction to BET Degraders

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's cellular machinery to selectively degrade target proteins.[1] BET degraders are PROTACs that target the BET family of proteins (BRD2, BRD3, and BRD4), which are key epigenetic readers involved in the regulation of oncogenes like c-Myc.[2][3] By inducing the degradation of BET proteins, these molecules can lead to a more profound and durable pharmacological effect compared to traditional inhibitors.[2]

In Vivo Efficacy of BET Degraders: A Comparative Summary

The following table summarizes the in vivo efficacy of several prominent BET degraders from published preclinical studies.

DegraderCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsReference
ARV-771 Castration-Resistant Prostate Cancer (CRPC) - 22Rv1 xenograftNu/Nu mice30 mg/kg, s.c., dailyTumor regression; 2 of 10 mice tumor-free after treatment.[3][4][5]
Castration-Resistant Prostate Cancer (CRPC) - VCaP xenograftCB17 SCID miceIntermittent dosingSignificant tumor growth inhibition (TGI).[3][4][5]
dBET1 Acute Myeloid Leukemia (AML) - MV4;11 xenograftNSG mice50 mg/kg, i.p., dailyDelayed tumor growth and downregulation of MYC.[6][7]
Castration-Resistant Prostate Cancer (CRPC) - VCaP xenograftMice5 mg/kgDramatically reduced tumor volumes.[2][8]
CFT-743 Acute Myeloid Leukemia (AML) - HL60 xenograftMiceNot specified81% tumor regression.[9]
Acute Myeloid Leukemia (AML) - RS4;11 xenograftMiceNot specifiedComplete tumor regression.[9]
ZBC260 Non-Small Cell Lung Cancer (NSCLC) xenograftMiceNot specifiedInhibited tumor growth with greater efficacy than the BET inhibitor JQ-1.[10]
QCA570 Leukemia xenograftMiceWell-tolerated dose-schedulesComplete and durable tumor regression.[10]

Signaling Pathways and Mechanism of Action

BRD4 Signaling in Cancer

BRD4 plays a critical role in cancer by regulating the transcription of key oncogenes. It binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and metastasis, such as c-Myc.[8][9] In some cancers, BRD4 is also involved in pathways like Jagged1/Notch1 signaling, which promotes cancer cell dissemination.[4][11]

BRD4_Signaling_Pathway BRD4 Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 binds to Super_Enhancers Super-Enhancers (e.g., c-Myc promoter) BRD4->Super_Enhancers localizes at P-TEFb P-TEFb BRD4->P-TEFb recruits Gene_Transcription Oncogene Transcription (e.g., c-Myc, Jagged1) Super_Enhancers->Gene_Transcription RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II activates RNA_Pol_II->Gene_Transcription initiates Oncogenic_Proteins Oncogenic Proteins (e.g., c-MYC) Gene_Transcription->Oncogenic_Proteins leads to Cell_Proliferation Cell Proliferation & Survival Oncogenic_Proteins->Cell_Proliferation

Caption: BRD4 binds to acetylated histones at super-enhancers, promoting oncogene transcription.

PROTAC Mechanism of Action

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[6] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6] The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.[2]

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC (BET Degrader) BRD4 BRD4 Protein (Target) PROTAC->BRD4 binds to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase binds to Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targeted by Degradation BRD4 Degradation Proteasome->Degradation leads to Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: PROTACs induce the ubiquitination and subsequent proteasomal degradation of target proteins.

Experimental Protocols for In Vivo Efficacy Studies

The following is a generalized workflow for assessing the in vivo efficacy of BET degraders in xenograft mouse models, based on methodologies reported in the literature.[2]

Experimental Workflow

Experimental_Workflow In Vivo Xenograft Study Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. PROTAC Administration (e.g., i.p., s.c., p.o.) Randomization->Treatment Monitoring 6. Efficacy & Tolerability Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Pharmacodynamic & Efficacy Analysis Endpoint->Analysis

References

Validating E3 Ligase Dependency of BRD4 Degraders: A Comparative Guide to CRISPR/Cas9-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the E3 ligase dependency of PROTACs, using the well-characterized BRD4 degraders, the VHL-recruiting MZ1 and the CRBN-recruiting dBET1, as illustrative examples in place of the conceptual "PROTAC BRD4 Degrader-27". A central focus is placed on the robust and precise CRISPR/Cas9 gene-editing technique, with a comparative analysis against alternative validation methods.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They achieve this by forming a ternary complex between the target protein and an E3 ubiquitin ligase, which then ubiquitinates the target, marking it for degradation.[1] Validating that a PROTAC's activity is dependent on the intended E3 ligase is a critical step in its development and characterization.[2]

Quantitative Comparison of BRD4 Degraders

The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. The following tables summarize the performance of MZ1 and dBET1, highlighting the critical role of their respective E3 ligases, VHL and Cereblon (CRBN).

Table 1: Performance of VHL-Recruiting BRD4 Degrader (MZ1)

Cell LineE3 Ligase StatusDC50 (nM)DmaxReference
HeLaWild-Type2-20>90%[3]
AML (MV4-11)Wild-Type~10>90%[3]
VHL Knockdown/KOVHL DeficientActivity AbolishedN/A[4][5]

Table 2: Performance of CRBN-Recruiting BRD4 Degrader (dBET1)

Cell LineE3 Ligase StatusDC50 (nM)DmaxReference
MV4;11Wild-Type<100>90%[6]
MM1.SWild-Type~100>90%[6]
MM1.S CRBN KOCRBN DeficientActivity AbolishedN/A[6]

Visualizing the Mechanism and Validation Workflow

PROTAC_Mechanism E3_Ligase E3_Ligase Ternary_Complex Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalysis BRD4 BRD4

CRISPR_Validation_Workflow Validation Validation Cell_Treatment Cell_Treatment Validation->Cell_Treatment Use validated KO cells

Logical_Relationship Hypothesis Hypothesis: PROTAC-X requires E3-Y for activity WT_Cells WT_Cells Hypothesis->WT_Cells KO_Cells KO_Cells Hypothesis->KO_Cells Conclusion Conclusion: Hypothesis Confirmed WT_Result WT_Result WT_Result->Conclusion KO_Result KO_Result KO_Result->Conclusion

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated E3 Ligase Knockout

This protocol outlines the generation of a stable E3 ligase (VHL or CRBN) knockout cell line.[2]

1. gRNA Design and Vector Construction:

  • Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the VHL or CRBN gene using a publicly available design tool.

  • Synthesize and anneal complementary oligonucleotides for each gRNA.

  • Clone the annealed oligos into a lentiviral vector that co-expresses Cas9 and the gRNA (e.g., lentiCRISPRv2).

2. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the gRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Collect the virus-containing supernatant 48 and 72 hours post-transfection and filter through a 0.45 µm filter.

  • Transduce the target cell line with the collected lentivirus in the presence of polybrene.

3. Selection and Clonal Isolation:

  • Begin selection with an appropriate antibiotic (e.g., puromycin) 24-48 hours post-transduction.

  • Once a stable polyclonal population is established, perform single-cell cloning by limiting dilution in 96-well plates.

4. Knockout Validation:

  • Expand individual clones and screen for the absence of the target E3 ligase protein by Western blot (see Protocol 2).

  • Confirm the knockout at the genomic level by Sanger sequencing of the targeted region to identify indel mutations.

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol details the quantification of BRD4 protein levels following PROTAC treatment in wild-type and knockout cells.[7][8]

1. Cell Seeding and Treatment:

  • Seed wild-type and validated E3 ligase knockout cells in parallel in 6-well plates.

  • Allow cells to adhere overnight, then treat with a dose-response of the relevant PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with a primary antibody against BRD4.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Probe the same membrane with an antibody for the knocked-out E3 ligase (to confirm its absence) and a loading control (e.g., GAPDH, β-actin).

5. Detection and Analysis:

  • Apply an ECL substrate and visualize the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Comparison of Validation Methods

While CRISPR/Cas9-mediated knockout is considered the gold standard for validating E3 ligase dependency, other methods offer alternative approaches with their own sets of advantages and disadvantages.

Table 3: Comparison of E3 Ligase Dependency Validation Methods

MethodPrincipleAdvantagesDisadvantages
CRISPR/Cas9 Knockout Permanent gene disruption at the DNA level, leading to complete loss of protein expression.[9]Unambiguous Results: Complete protein ablation provides a clear yes/no answer for dependency.[2] Permanent Model: Creates a stable cell line for repeatable experiments. High Specificity: Modern gRNA design minimizes off-target effects.[9]Time and Labor-Intensive: Generation of clonal knockout lines can take several weeks.[1] Potential for Lethality: Knocking out an essential E3 ligase can be lethal to the cell. Cell Line Specificity: A new knockout line must be generated for each cell type studied.
siRNA/shRNA Knockdown Transient silencing of gene expression by targeting mRNA for degradation.[10]Rapid: Effects can be observed within 48-72 hours. Reversible: Allows for the study of essential genes where a permanent knockout would be lethal.[10]Incomplete Silencing: Residual protein expression can lead to ambiguous results.[1] Off-Target Effects: Can be more prone to off-target effects than CRISPR.[9] Transient Effect: Requires repeated transfections for longer-term studies.
Chemical Inhibition/Competition Use of a small molecule that binds to the E3 ligase to competitively block PROTAC binding. (e.g., thalidomide (B1683933) for CRBN).[11]Simple and Fast: Involves pre-incubating cells with the inhibitor before adding the PROTAC.[11] Applicable to any cell line. Incomplete Inhibition: May not fully block PROTAC binding, leading to residual degradation. Off-Target Effects of Inhibitor: The chemical inhibitor itself may have biological effects.[12] Limited Availability: Specific and potent chemical probes are not available for all E3 ligases.
In Vitro Binding Assays (AlphaLISA, NanoBRET) Reconstituting the ternary complex with purified proteins to measure direct binding and competition.[7][13]Direct Mechanistic Insight: Directly measures the formation of the ternary complex.[7] High-Throughput: Amenable to screening large numbers of compounds.In Vitro vs. In Vivo: Does not fully recapitulate the cellular environment (e.g., protein concentrations, post-translational modifications). Requires Purified Proteins: Can be challenging to produce stable, active E3 ligase complexes.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PROTAC BRD4 Degrader-27

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active molecules like PROTAC BRD4 Degrader-27 is a critical component of laboratory safety and environmental responsibility. Due to their mechanism of action, these compounds require stringent disposal protocols. All materials and solutions containing this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or any contaminated materials be disposed of in standard trash receptacles or discharged into the sanitary sewer system.[1][2] The required method for disposal is incineration by a licensed hazardous waste management facility.[1]

Core Principles of Disposal

Adherence to the following core principles is essential for the safe management of this compound waste:

  • Waste Minimization : To reduce the volume of hazardous waste, only the necessary amount of the chemical should be ordered and prepared.[1]

  • Segregation : All waste contaminated with this compound must be kept separate from other laboratory waste streams to prevent unintentional reactions and ensure proper disposal.[1]

  • Institutional Compliance : It is imperative to consult and strictly follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1]

Waste Classification and Collection

All items that have come into contact with this compound are to be considered hazardous waste and must be segregated for proper disposal.

Waste TypeItems IncludedCollection Procedure
Solid Waste Contaminated gloves, bench paper, pipette tips, vials, and other disposable materials.[1]Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
Liquid Waste Unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.[1]Collect in a compatible, shatter-resistant, and leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap. The container must be labeled "Hazardous Waste," with the chemical name and approximate concentration. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]
Sharps Waste Contaminated needles, syringes, and razor blades.Dispose of immediately in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste" and specifies the chemical contaminant.
Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Establish clearly marked hazardous waste containers in the immediate vicinity where the work is being performed.[1]

  • Dispose of all solid and liquid waste generated during the experiment into the appropriate, labeled containers as described in the table above.

3. Decontamination:

  • All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.[1]

  • A common procedure involves an initial rinse with a suitable solvent (such as ethanol (B145695) or isopropanol) to solubilize the compound, followed by washing with an appropriate laboratory detergent and water.

  • The initial solvent rinse must be collected and disposed of as hazardous liquid waste.

4. Storage:

  • Securely seal all waste containers.

  • Store the labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS personnel.[1]

5. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area and ensure proper ventilation.[3]

  • Prevent the spill from spreading or entering drains.[3]

  • For liquid spills, use an inert, absorbent material (such as vermiculite (B1170534) or sand) to contain and absorb the substance.[2]

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.[2]

  • Collect all cleanup materials into a designated, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by a thorough washing.[2][3]

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the general experimental workflow for using a PROTAC BRD4 degrader and the subsequent mandatory disposal pathway for the generated waste.

experimental_workflow cluster_prep Preparation cluster_treatment Experiment cluster_analysis Analysis stock_solution Prepare PROTAC Stock Solution treatment Treat Cells with PROTAC stock_solution->treatment cell_culture Culture and Seed Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis protein_analysis Analyze Protein Degradation (e.g., Western Blot) cell_lysis->protein_analysis

Figure 1. A generalized experimental workflow for utilizing a PROTAC BRD4 degrader in cell-based assays.

disposal_workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Tips, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Media, Solutions) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Needles) sharps_container Labeled Sharps Container sharps_waste->sharps_container saa Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa ehs EHS Pickup saa->ehs incineration Incineration Facility ehs->incineration

Figure 2. The mandatory disposal pathway for all waste contaminated with this compound.

References

Essential Safety and Operational Guide for Handling PROTAC BRD4 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Specific safety data for "PROTAC BRD4 Degrader-27" is not publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds and data from other PROTAC BRD4 degraders. Researchers must conduct a thorough risk assessment specific to their laboratory conditions and the particular degrader being used.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with PROTAC BRD4 degraders. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the potent nature of PROTAC BRD4 degraders, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.

Standard PPE for Handling Powder and Solutions:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Double-gloving with nitrile gloves. Change gloves immediately if contaminated.
Body Protection A disposable, fluid-resistant lab coat with tight-fitting cuffs. For handling larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.

Operational Plans: Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and maintain the integrity of the compound.

Handling Procedures
  • Preparation:

    • Designate a specific area for handling the potent compound, preferably within a certified chemical fume hood.

    • Ensure all necessary equipment, including weighing materials, solvents, and waste containers, are placed within the fume hood before starting work.

    • Prepare a spill kit appropriate for chemical spills and have it readily accessible.

  • Weighing and Solution Preparation:

    • All handling of the solid compound must be performed in a chemical fume hood or other ventilated enclosure.[1]

    • To avoid generating dust, handle the solid compound with care.[2]

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Cell Culture and In-Vitro Assays:

    • Prepare serial dilutions of the PROTAC in a certified biological safety cabinet.

    • When treating cells, carefully add the PROTAC-containing medium to the culture plates.

    • All subsequent handling of treated cells and culture medium should be performed with the same level of precaution as handling the compound itself.

Storage
  • Solid Compound: Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] For long-term storage, refer to the manufacturer's recommendations, which are often -20°C for up to 3 years.

  • Stock Solutions: Store in a tightly sealed vial at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Disposal Plans

Proper disposal of PROTAC BRD4 degraders and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous chemical waste.[1]

  • Solid Waste: All disposable materials that have come into contact with the PROTAC, including gloves, lab coats, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not dispose of this waste down the drain.[1]

  • Final Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Quantitative Data for Representative BRD4 Degraders

The following table summarizes publicly available data for various PROTAC BRD4 degraders. This data is for reference only and may not be representative of "this compound."

CompoundCell LineIC50/DC50 (nM)Dmax (%)Time Point (h)Citation(s)
ARV-825 Burkitt's Lymphoma<1>9518[4]
dBET1 MV4;11430 (EC50)N/A18[4]
dBET6 HepG223.32 (IC50)N/A8[4]
PROTAC 36 PANC-10.64971N/A[4]
BD-9136 8 cancer cell lines0.1-4.7 (DC50)>904[5]
PROTAC Degrader-15 PC3 prostate cancer cells7.2 (IC50, BD1), 8.1 (IC50, BD2)N/AN/A[6]

Experimental Protocols

Detailed Protocol for Western Blot Analysis of BRD4 Degradation

This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells following treatment with a PROTAC degrader.[7]

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the PROTAC BRD4 degrader (e.g., 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL detection reagent.

  • Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC BRD4 Degrader Ternary Ternary Complex (PROTAC-BRD4-E3) PROTAC->Ternary BRD4 BRD4 Protein BRD4->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated BRD4 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of action for a PROTAC BRD4 degrader.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Prep_Area Designate Handling Area (Fume Hood) Gather_Materials Gather All Materials Prep_Area->Gather_Materials Prep_Spill_Kit Prepare Spill Kit Gather_Materials->Prep_Spill_Kit Don_PPE Don Appropriate PPE Prep_Spill_Kit->Don_PPE Weigh_Compound Weigh Solid Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Work Area and Equipment Perform_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Dispose_Waste Dispose of Hazardous Waste per Regulations Segregate_Waste->Dispose_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Workflow for the safe handling of potent compounds.

Disposal_Plan cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal_path Final Disposal Waste Generated Waste (Solid & Liquid) Solid_Waste Contaminated Solid Waste (Gloves, Tips, etc.) Waste->Solid_Waste Liquid_Waste Contaminated Liquid Waste (Media, Solutions) Waste->Liquid_Waste Solid_Container Labeled Hazardous Solid Waste Bin Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Disposal_Facility Licensed Hazardous Waste Disposal Facility Solid_Container->Disposal_Facility Regulatory Compliance Liquid_Container->Disposal_Facility Regulatory Compliance

Disposal plan for hazardous chemical waste.

References

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